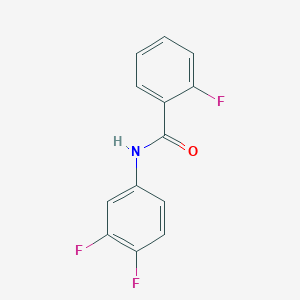

N-(3,4-difluorophenyl)-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGCMVNHJUDQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275835 | |

| Record name | N-(3,4-Difluorophenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330469-21-1 | |

| Record name | N-(3,4-Difluorophenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Difluorophenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3,4 Difluorophenyl 2 Fluorobenzamide

Established Synthetic Pathways for N-(3,4-difluorophenyl)-2-fluorobenzamide (e.g., Amide Bond Formation via Condensation Reactions)

The most common and well-established method for the synthesis of this compound is through an amide bond formation via a condensation reaction. This approach is widely used for the preparation of various N-aryl benzamides and involves the coupling of a substituted aniline (B41778) with a benzoyl chloride derivative.

Specifically, the synthesis of this compound is achieved by the reaction of 3,4-difluoroaniline with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent for this reaction can vary, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being commonly employed.

The general reaction scheme is as follows:

This standard condensation method is efficient and provides high yields of the desired product. For instance, the synthesis of the isomeric N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide using this pathway has been reported to yield products in the range of 87-88%.

Table 1: Reagents and Conditions for the Synthesis of this compound and its Isomers

| Starting Material 1 | Starting Material 2 | Base | Solvent | Reported Yield | Reference |

| 3,4-Difluoroaniline | 2-Fluorobenzoyl Chloride | Triethylamine | THF/DCM | Not specified | |

| 2,4-Difluoroaniline | 2-Fluorobenzoyl Chloride | Triethylamine | Dichloromethane | 87% | |

| 2,3-Difluoroaniline | 2-Fluorobenzoyl Chloride | Not specified | Not specified | 88% |

Exploration of Novel and Optimized Synthetic Approaches for this compound

While the condensation of anilines and acyl chlorides is a robust method, the field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and atom-economical processes. For the synthesis of this compound, several modern amide bond formation techniques could be explored to optimize the existing pathway or to provide alternative routes.

Modern Coupling Reagents: Beyond the use of acyl chlorides, direct amide coupling between a carboxylic acid (2-fluorobenzoic acid) and an amine (3,4-difluoroaniline) can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. This approach avoids the need to prepare the often-sensitive acyl chloride.

Catalytic Methods: Recent advancements in catalysis offer promising alternatives. For instance, rhodium-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N bonds. This methodology could potentially be applied to the direct amidation of a C-H bond on one of the aromatic rings, although this would represent a more complex and less direct route compared to the established condensation reaction.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of

Advanced Structural Characterization and Solid State Studies of N 3,4 Difluorophenyl 2 Fluorobenzamide and Its Analogues

Single Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the isomers Fo23 and Fo24 reveals key structural features that are likely transferable to N-(3,4-difluorophenyl)-2-fluorobenzamide. Both isomers were synthesized via the condensation reaction of 2-fluorobenzoyl chloride with the corresponding difluoroaniline. mdpi.commdpi.com

The crystallographic data for these analogues are summarized below:

| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) |

| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pn (No. 7) | Pn (No. 7) |

| Temperature (K) | 294(1) | 294(1) |

| a (Å) | 5.6756(3) | 5.6756(3) |

| b (Å) | 4.9829(2) | 4.9829(2) |

| c (Å) | 19.3064(12) | 19.3064(12) |

| β (°) ** | 91.197(5) | 91.197(5) |

| Volume (ų) ** | 545.88(5) | 545.88(5) |

| Data sourced from references mdpi.commdpi.comdcu.iedcu.ie. |

A key parameter is the interplanar angle between the two aromatic rings. In the solid state, these rings are found to be almost coplanar. For the Fo24 isomer, the interplanar angle is a mere 0.7(2)°. mdpi.comdcu.ie Similarly, the Fo23 isomer exhibits an interplanar angle of 0.5(2)°. mdpi.comdcu.ie This near-coplanarity is a notable feature of their solid-state conformation.

| Compound | Interplanar Angle (Aromatic Rings) | Amide Plane to Ring 1 Angle | Amide Plane to Ring 2 Angle |

| Fo23 | 0.5(2)° | 23.17(18)° | 23.44(17)° |

| Fo24 | 0.7(2)° | 23.04(18)° | 23.69(17)° |

| Data sourced from references mdpi.commdpi.comdcu.iedcu.ie. |

An intramolecular contact is observed in both isomers between the amide hydrogen and the ortho-fluorine atom of the 2-fluorobenzoyl group, forming a six-membered pseudo-ring. mdpi.commdpi.com In Fo24, the H1···F12 distance is 2.12(4) Å, and in Fo23, it is 2.17(3) Å. mdpi.commdpi.com

Hydrogen bonds are the primary drivers of the supramolecular architecture in these crystal structures. The dominant interaction is the classic N−H···O=C hydrogen bond between the amide groups of adjacent molecules. mdpi.commdpi.com This interaction links the molecules into one-dimensional (1D) chains. In the crystal structure of Fo23, these chains propagate along the a-axis, while in Fo24, they extend along the b-axis. mdpi.commdpi.com

Beyond these strong amide-amide interactions, a network of weaker C−H···F and C−H···O interactions provides further stability to the crystal packing. mdpi.commdpi.com In both Fo23 and Fo24, a notable cyclic hydrogen-bonded motif, known as an R²₂(12) synthon, is formed. mdpi.commdpi.comdcu.iedcu.ie This synthon involves two C-H donors from one molecule interacting with two fluorine acceptors (F12 and F22) on an adjacent molecule. mdpi.commdpi.com The presence of fluorine atoms significantly increases the potential for such weak hydrogen bonds, which play a crucial role in directing the crystal packing.

The combination of strong amide-amide hydrogen bonds and weaker C-H···F interactions leads to the formation of complex three-dimensional supramolecular assemblies. The 1D chains formed by N-H···O bonds are further interconnected by the weaker interactions.

Polymorphism and Crystallization Studies of this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study for molecular solids. While specific polymorphs of this compound have not been detailed, studies on the broader benzamide (B126) family show a rich polymorphic landscape. osti.govnih.gov For instance, the parent compound, benzamide, has at least four known polymorphs, some of which are highly disordered. osti.govnih.gov

Research suggests that fluorine substitution can be a powerful tool to control or suppress such disorder. nih.govacs.orgacs.org The introduction of fluorine atoms can alter the lattice energy landscape, making certain packing motifs more favorable and potentially reducing the likelihood of polymorphism or disorder. nih.govacs.org In solid solutions of benzamide and 2-fluorobenzamide (B1203369), even a small incorporation of the fluorinated analogue was found to suppress the severe disorder seen in pure benzamide crystals. nih.gov This suggests that fluorinated derivatives, such as this compound, may be less prone to the complex polymorphism and disorder observed in their non-fluorinated counterparts. Crystallization studies often involve varying solvents or temperatures to access different crystalline forms. nih.gov

Conformational Analysis and Spectroscopic Correlations in Solution and Solid State

The conformation of flexible molecules like benzanilides can differ between the solid state (as determined by X-ray diffraction) and in solution (as studied by Nuclear Magnetic Resonance, NMR). nih.govsoton.ac.uk In the solid state, the conformation is fixed within the crystal lattice, influenced by packing forces and intermolecular interactions. In solution, the molecule is free to rotate around its single bonds, often existing as an equilibrium of multiple conformers.

For fluorinated benzanilides, NMR spectroscopy is a particularly powerful tool. nih.gov However, the proton NMR spectra can be very complex due to the overlap of signals and numerous small scalar couplings (J-couplings) between protons and fluorine nuclei (¹H-¹⁹F couplings). nih.gov Advanced NMR techniques, such as multiple-quantum-single-quantum correlation, can be used to filter and simplify these spectra, allowing for the separation of signals from each aromatic ring. nih.gov

Studies on fluorinated benzanilides have used NMR to detect through-space N-H···F hydrogen bonds in solution. nih.govresearchgate.net The strength of these interactions can be inferred from the magnitude of the ¹hJ(N-HF) coupling constants. nih.gov These findings, when compared with solid-state structures from X-ray diffraction, provide a comprehensive picture of the weak molecular interactions governing the compound's structure in different phases. nih.gov While the solid-state structures of Fo23 and Fo24 show a nearly planar arrangement of the phenyl rings, it is plausible that in solution, a greater degree of rotational freedom exists around the amide bond, leading to a different average conformation. mdpi.commdpi.com

Structure Activity Relationship Sar Investigations and Design Principles for N 3,4 Difluorophenyl 2 Fluorobenzamide Scaffolds

Elucidation of Key Structural Features for Biological Activity in N-(3,4-difluorophenyl)-2-fluorobenzamide Analogues

The biological activity of benzamide (B126) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. For N-phenylbenzamide scaffolds, key features influencing activity include the substitution patterns on the aromatic rings and the conformation of the central amide linker. nih.govacs.org

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The position and number of fluorine atoms on the this compound scaffold are critical determinants of its physicochemical properties and, consequently, its biological potency and selectivity.

Research on other fluorinated N-phenylbenzamide derivatives has provided valuable SAR insights. For instance, in a series of compounds targeting kinetoplastid parasites, a fluorine-containing analogue was found to be 69 times more potent than its corresponding chloro-substituted counterpart. nih.govacs.org This significant increase in potency was attributed to the ability of fluorine atoms positioned ortho to the amide bridge to form an intramolecular hydrogen bond with the amide proton (N-H). nih.govacs.org This interaction can shield the polarity of the amide group, thereby improving the molecule's ability to cross cellular membranes. nih.govacs.org

Conversely, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that electron-withdrawing groups, such as fluorine, are sometimes less tolerated at certain positions, for example, the C-5 position of the benzamide core. acs.org However, the addition of a fluorine atom to a phenylethyl ring substituent did not significantly affect the activity against M. tuberculosis. acs.org This indicates that the influence of fluorine substitution is highly context-dependent, varying with its position on the scaffold and the specific biological target. In zinc complexes with fluorosubstituted ligands, an increase in the number of fluorine atoms was shown to enhance luminescence quantum yields. mdpi.com Structural analyses of fluorinated benzenesulfonamides also demonstrate that the specific arrangement of fluorine and other substituents is necessary for activity. nih.govresearchgate.netau.dk

| Structural Feature | Observation | Potential Impact | Reference |

|---|---|---|---|

| Fluorine at ortho-position to amide bridge | Can form intramolecular hydrogen bonds with the amide N-H. | Shields polarity, potentially improving membrane permeability and potency. | nih.govacs.org |

| Electron-withdrawing groups (e.g., Fluorine) | Less tolerated at the C-5 position of the benzamide core in certain inhibitor series. | May decrease biological potency depending on the target. | acs.org |

| Fluorine on a phenyl ring substituent | Did not significantly affect activity in a series of antitubercular agents. | Highlights the context-dependent nature of fluorine's effect. | acs.org |

| Increasing number of fluorine atoms | Promotes luminescence quantum yields in certain zinc complexes. | Enhances specific photophysical properties. | mdpi.com |

In these structures, the two phenyl rings are nearly coplanar, but the central amide group is twisted out of these planes. mdpi.commdpi.com For Fo23, the amide plane is oriented at angles of 23.17° and 23.44° from the two aromatic rings, respectively. mdpi.comdcu.ie Similarly, in Fo24, these angles are 23.04° and 23.69°. mdpi.com This non-planar conformation is influenced by the formation of strong intermolecular hydrogen bonds between the amide groups of adjacent molecules, leading to one-dimensional chains in the crystal lattice. mdpi.commdpi.com

Furthermore, the amide group and its neighboring substituents can participate in critical intramolecular interactions. An intramolecular hydrogen bond between the amide proton and the ortho-fluorine of the 2-fluorobenzoyl moiety (H1⋯F12) is observed in both Fo23 and Fo24, which stabilizes the molecular conformation. mdpi.commdpi.com The amide functionality can also act as a chelating group, coordinating with metal ions in the active sites of metalloenzymes. researchgate.net Aromatic substituents, beyond fluorine, also dictate target engagement through hydrophobic and electronic interactions. The specific substitution pattern influences the molecule's shape and charge distribution, which must be complementary to the target's binding pocket for effective engagement.

| Compound Isomer | Parameter | Value | Reference |

|---|---|---|---|

| N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) | Interplanar angle between C6 rings | 0.5(2)° | mdpi.com |

| Amide plane angle to aromatic rings | 23.17(18)° and 23.44(17)° | mdpi.com | |

| Intramolecular H1⋯F12 distance | 2.17(3) Å | mdpi.com | |

| N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) | Interplanar angle between C6 rings | 0.7(2)° | mdpi.com |

| Amide plane angle to aromatic rings | 23.04(18)° and 23.69(17)° | mdpi.com | |

| Intramolecular H1⋯F12 distance | 2.12(4) Å | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. archivepp.comjppres.com These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogues and optimizing lead compounds. archivepp.com

The development of a QSAR model typically involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov This set is usually divided into a training set for model generation and a test set for external validation. nih.gov

Descriptor Calculation: Various molecular descriptors representing the physicochemical, electronic, steric, and topological properties of the molecules are calculated.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. unair.ac.id

Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's F-test. jppres.comnih.gov

Although specific QSAR models for the this compound series are not described in the surveyed literature, numerous studies have successfully applied this methodology to other benzamide derivatives. For instance, 3D-QSAR models have been developed for benzamide analogues as glucokinase activators for diabetes treatment, nih.gov N-benzyl benzamide melanogenesis inhibitors, nih.gov and ROCK1 kinase inhibitors. tandfonline.com These studies successfully identified key steric and electronic fields that positively or negatively influence activity, providing a roadmap for further structural modifications. A similar approach could be applied to a series of this compound analogues to elucidate the precise quantitative impact of substitutions on their biological function.

Pharmacophore Development and Ligand-Based Drug Design for this compound-like Compounds

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to interact with a specific target receptor and elicit a biological response.

The process begins with a set of known active ligands. By analyzing their structures and conformational flexibility, a common set of chemical features and their geometric relationships is identified to create a pharmacophore hypothesis. nih.gov This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

This approach has been effectively applied to various benzamide scaffolds. For example, a five-featured pharmacophore model (one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings) was developed for three-substituted benzamide derivatives that act as bacterial FtsZ inhibitors. nih.gov This model was subsequently used to build a statistically significant 3D-QSAR model and to understand crucial interactions in the FtsZ protein active site. nih.gov Similarly, pharmacophore models have been instrumental in identifying novel benzamide-based inhibitors for targets like ROCK1 kinase and P-glycoprotein. researchgate.nettandfonline.com For a series of this compound-like compounds, a ligand-based pharmacophore model could be developed from a set of active analogues to guide the discovery of new chemical entities with potentially improved potency and selectivity.

Molecular and Cellular Mechanisms of Action of N 3,4 Difluorophenyl 2 Fluorobenzamide

Target Identification and Validation Studies for N-(3,4-difluorophenyl)-2-fluorobenzamide

Specific molecular targets for this compound have not been explicitly identified in the available literature. However, research into analogous compounds provides insight into potential targets for this class of molecules.

Studies on a series of N-benzyl-2-fluorobenzamide derivatives have identified them as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov These two proteins are known to synergistically promote malignant progression in certain cancers, such as triple-negative breast cancer. nih.gov Molecular modeling of these related compounds revealed that the 2-fluorobenzamide (B1203369) portion of the molecule plays a crucial role in binding to the active site of HDAC3. nih.gov

Given the structural similarity, it is plausible that this compound could also interact with enzymes or receptors, with its activity influenced by the fluorine atoms which can enhance binding affinity and cell membrane penetration.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

While no specific biochemical assay data for this compound is available, assays conducted on related compounds demonstrate the potential for this chemical scaffold to exhibit inhibitory activity. For instance, a promising N-benzyl-2-fluorobenzamide derivative, compound 38 , was evaluated for its inhibitory effects on EGFR and HDAC3.

The results from these biochemical assays are summarized below:

| Compound | Target Enzyme | IC₅₀ Value | Description |

| Compound 38 | EGFR | 20.34 nM | Demonstrates potent inhibition of the Epidermal Growth Factor Receptor. nih.gov |

| (N-benzyl-2-fluorobenzamide derivative) | HDAC3 | 1.09 µM | Shows micromolar inhibitory activity against Histone Deacetylase 3. nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

These findings for a related derivative underscore the potential of the 2-fluorobenzamide moiety to participate in enzyme inhibition. nih.gov The fluorine substitutions on the phenyl rings are known to influence the molecule's electronic properties and binding capabilities, which would be quantifiable through similar biochemical assays. nih.gov

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

There are no published studies that have performed proteomic or transcriptomic profiling on cells exposed to this compound.

Such investigations are crucial for understanding a compound's broad cellular effects. These techniques provide a comprehensive overview of changes in cellular processes upon drug exposure.

Transcriptomic Profiling , often performed using methods like RNA-sequencing, measures the expression levels of all RNA molecules in a cell, revealing which genes are activated or suppressed by the compound. nih.govnih.gov

Proteomic Profiling , typically using mass spectrometry-based techniques, identifies and quantifies the entire set of proteins in a cell, offering a direct look at the functional machinery affected by the compound. nih.gov

Conducting these analyses would be a critical next step in characterizing the biological activity of this compound.

Elucidation of Cellular Signaling Pathway Modulation by this compound

Direct evidence of signaling pathway modulation by this compound is absent from the scientific literature. However, based on the identified targets of structurally related compounds, potential pathway interactions can be hypothesized.

If this compound were to inhibit EGFR and HDAC3, as seen with N-benzyl-2-fluorobenzamide derivatives, it would impact several critical cellular signaling pathways: nih.gov

EGFR Inhibition: This would directly interfere with pathways that control cell growth, proliferation, and survival, such as the MAPK/ERK pathway and the PI3K/Akt pathway. nih.govnih.gov

HDAC3 Inhibition: This would affect gene expression patterns by altering chromatin structure, potentially leading to cell cycle arrest and apoptosis. nih.gov

For example, studies on other molecules have shown that the ERK signaling pathway is a major determinant of cell growth and survival. nih.gov A compound that inhibits upstream activators like EGFR would be expected to suppress this pro-survival signaling. nih.gov

Investigations into the Molecular Basis of Selectivity for this compound

Research into the molecular basis of target selectivity for this compound has not been conducted. However, structural and modeling studies of its isomers and related compounds provide valuable clues.

Crystal structure analyses of the isomers N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) reveal key structural features. mdpi.commdpi.com In these molecules, the two aromatic rings are nearly coplanar, and the central amide group is twisted at an angle. mdpi.commdpi.com This specific three-dimensional conformation, along with intramolecular hydrogen bonds between the amide proton and an ortho-fluorine atom, dictates how the molecule can fit into the binding pocket of a protein. mdpi.comdcu.ie

Furthermore, molecular modeling of the dual EGFR/HDAC3 inhibitor (compound 38 ) showed that the 2-fluorobenzamide moiety specifically chelates with a zinc ion (Zn²⁺) in the active channel of HDAC3, while the other part of the molecule occupies the ATP-binding pocket of EGFR. nih.gov This demonstrates how different parts of a single molecule can interact with distinct features on two different targets, providing a clear molecular basis for its dual activity. The specific arrangement of the difluorophenyl group in this compound would similarly influence its binding orientation and selectivity for potential protein targets.

Preclinical Pharmacological Evaluation of N 3,4 Difluorophenyl 2 Fluorobenzamide in Relevant Biological Models

In Vitro Efficacy Studies in Cell-Based Assays

Detailed public information regarding the in vitro efficacy of N-(3,4-difluorophenyl)-2-fluorobenzamide in cell-based assays is not extensively available. The existing data focuses primarily on its structural characterization rather than its biological activity.

Dose-Response Characterization in Cultured Cell Lines (e.g., specific disease models)

Specific dose-response data for this compound in cultured cell lines relevant to particular disease models are not described in the currently accessible scientific literature. While the synthesis of this compound has been reported, its cytotoxic or other biological effects across a range of concentrations in cell-based assays have not been publicly detailed.

Mechanistic Studies in Cell-Based Systems (e.g., cellular uptake, intracellular localization)

Mechanistic studies detailing the cellular uptake, intracellular localization, or specific molecular targets of this compound are not available in the public domain. Research has focused on the synthesis and structural analysis of this and related compounds, rather than their interactions within cellular systems.

In Vivo Efficacy Studies in Animal Models

There is no publicly available information on the in vivo efficacy of this compound in animal models for any disease indication.

Evaluation in Established Disease Models (e.g., infectious disease models, cancer xenografts, pain models)

No studies have been published that evaluate the efficacy of this compound in established animal models of disease, such as those for infectious diseases, cancer xenografts, or pain.

Assessment of Compound Activity and Pharmacological Response in Preclinical Animal Models

Without in vivo studies, there is no available data to assess the compound's activity or the pharmacological responses it may elicit in preclinical animal models.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound

Comprehensive preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not available in the public record. This includes information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug concentration and its pharmacological effect over time.

Absorption and Distribution Profiles in Animal Models

Comprehensive searches of available scientific literature and databases did not yield specific data on the absorption and distribution profiles of the chemical compound this compound in any animal models. While studies on related fluorinated benzamide (B126) structures have been conducted, the unique pharmacokinetic properties of this specific trifluorinated amide, including its oral bioavailability, plasma protein binding, and tissue distribution, have not been publicly documented.

Metabolic Pathways and Excretion in Preclinical Species

There is currently no available information detailing the metabolic pathways and excretion of this compound in preclinical species. Research into the biotransformation of this compound, including the identification of major metabolites and the primary routes of elimination (e.g., renal, biliary), has not been reported in the accessible scientific literature. Studies using radiolabeled compounds to trace the disposition and excretion patterns are a standard part of preclinical development but have not been published for this specific molecule. nih.govbioivt.com

Identification and Quantification of Pharmacodynamic Biomarkers in Preclinical Settings

No studies have been identified that focus on the identification and quantification of pharmacodynamic biomarkers for this compound in preclinical models. The establishment of such biomarkers, which are crucial for demonstrating target engagement and predicting clinical efficacy, remains an unaddressed area of research for this particular compound. General principles of biomarker discovery in drug development exist, but their specific application to this compound has not been documented. nih.govnih.gov

Advanced Analytical Techniques for Research Characterization of N 3,4 Difluorophenyl 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N-(3,4-difluorophenyl)-2-fluorobenzamide in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific locations of the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum reveals all the unique carbon environments in the molecule. The spectrum will show 13 distinct signals, with the carbonyl carbon (C=O) appearing significantly downfield (e.g., >160 ppm). The aromatic carbons will appear in the range of δ 110-165 ppm. The signals for carbons directly bonded to fluorine atoms will appear as doublets due to one-bond ¹³C-¹⁹F coupling, which is a key diagnostic feature for confirming the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable for characterization. huji.ac.il This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. huji.ac.il For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms on the aromatic rings. mdpi.com The chemical shifts are typically reported relative to a standard like CFCl₃. colorado.edu For isomers like N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, these fluorine signals appear in the range of -114 to -147 ppm. mdpi.commdpi.com The splitting patterns in the ¹⁹F spectrum, arising from both F-F and F-H couplings, provide definitive proof of the fluorine atoms' relative positions. The diastereotopic fluorines in related compounds have been shown to be sensitive probes of proline conformation, indicating the power of 19F NMR to report on subtle structural features. researchgate.net

Table 1: Expected NMR Spectroscopic Data for this compound (based on isomeric data) Note: Data is inferred from close structural isomers. mdpi.commdpi.com Actual values may vary.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Key Couplings | Assignment |

| ¹H | >10 | br. s | Amide N-H |

| ¹H | ~7.0 - 8.4 | m | Aromatic C-H |

| ¹³C | >160 | s | Amide C =O |

| ¹³C | ~110 - 165 | d, dd (due to C-F coupling) | Aromatic C -H and C -F |

| ¹⁹F | ~ -110 to -150 | m | Aromatic C-F |

Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, provides a highly accurate mass measurement, which serves to confirm the elemental composition.

For this compound (Molecular Formula: C₁₃H₈F₃NO), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. This high accuracy is fundamental for confirming the identity of the compound.

Furthermore, MS, particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone of metabolite identification studies. nih.govnih.gov In a research context, understanding the metabolic fate of a compound is crucial. For a compound like this, likely metabolic pathways investigated would include:

N-dealkylation: Although this molecule lacks a typical alkyl group on the nitrogen, cleavage of the amide bond is a possible metabolic route.

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common metabolic transformation.

Glucuronidation: The conjugation with glucuronic acid to increase water solubility for excretion.

In such studies, the parent compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by LC-MS. nih.gov Metabolites are identified by searching for predicted mass shifts from the parent drug and are confirmed by analyzing their unique fragmentation patterns (MS²) which provide structural information about the location of the metabolic modification. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₃H₈F₃NO | Confirmed by elemental analysis and HRMS. |

| Molecular Weight | 267.21 g/mol | Calculated average molecular mass. |

| Exact Mass | 267.0562 g/mol | Calculated monoisotopic mass, used for HRMS confirmation. |

| Primary MS Technique | ESI-QTOF | Provides accurate mass for parent ion and fragments. |

Chromatographic Methods (e.g., HPLC, GC) for Separation, Purity Analysis, and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of non-volatile compounds like this compound. ekb.eg A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column is standard, providing good retention for aromatic compounds.

Mobile Phase: A gradient elution system using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is adjusted to ensure good separation of the main compound from any impurities. ekb.eg

Detection: UV detection is standard, with the wavelength set to a λₘₐₓ of the compound (likely in the 254 nm region) to ensure high sensitivity.

This validated HPLC method can be used to determine the purity of a synthesized batch (e.g., >99%) and to quantify the compound in various research samples. scholarsresearchlibrary.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC coupled with mass spectrometry (GC-MS) is highly effective for analyzing the purity of more volatile starting materials, such as 2-fluorobenzoyl chloride or 3,4-difluoroaniline. It can also be used to analyze the parent compound, potentially after a derivatization step to increase volatility and thermal stability. ucdavis.edu GC-MS is particularly powerful for separating and identifying closely related isomers that may be present as impurities in the reaction mixture. nih.govnist.gov

Table 3: Typical Chromatographic Conditions for Analysis

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water | UV (e.g., 254 nm) | Purity assessment, quantitative analysis |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Analysis of volatile precursors, impurity profiling |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and simple method used to confirm the presence of key functional groups within the molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the structural backbone of this compound can be verified. The spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powder samples. mdpi.com

Key characteristic absorption bands for this compound include:

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹, characteristic of the amide N-H bond. mdpi.com

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption between 1650 and 1680 cm⁻¹, which is a hallmark of the amide carbonyl group. mdpi.com

C-N Stretch and N-H Bend (Amide II band): A strong band typically found around 1540-1620 cm⁻¹. mdpi.com

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹, corresponding to the carbon-fluorine bonds on the aromatic rings. mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound Note: Data is inferred from close structural isomers. mdpi.commdpi.com

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Amide N-H Stretch | ~3370 | Medium |

| Aromatic C=C Stretch | ~1610 | Medium |

| Amide C=O Stretch | ~1660 | Strong |

| N-H Bend / C-N Stretch | ~1546 | Medium |

| Aromatic C-F Stretch | ~1215, 1134 | Strong |

Future Directions and Research Opportunities for N 3,4 Difluorophenyl 2 Fluorobenzamide

Strategies for Further Structural Optimization and Lead Development

The development of N-(3,4-difluorophenyl)-2-fluorobenzamide from a preliminary hit to a viable preclinical candidate hinges on systematic structural optimization. The existing structural data, primarily from crystallographic studies, provides a solid foundation for rational drug design and lead development.

Future optimization efforts should focus on a comprehensive exploration of the structure-activity relationships (SAR). The introduction of fluorine is a critical aspect of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. nih.gov The current compound is a tri-fluorinated benzamide (B126), and understanding the precise contribution of each fluorine atom is paramount. mdpi.com

Systematic modifications could include:

Exploring alternative fluorination patterns: The synthesis and evaluation of isomers with fluorine at different positions on both the benzoyl and aniline (B41778) rings could reveal critical insights into the optimal substitution pattern for target engagement and selectivity. Studies on related fluorinated benzamides have shown that even minor changes in fluorine position can significantly impact molecular conformation and crystal packing, which in turn can influence biological activity. acs.orgnih.gov

Modification of the amide linker: The amide bond is a central feature of the molecule. Its replacement with bioisosteres such as ureas, sulfonamides, or reversed amides could lead to analogues with improved potency and pharmacokinetic profiles. acs.org

Substitution on the aromatic rings: The introduction of other small, electron-withdrawing or electron-donating groups on the phenyl rings could further probe the electronic and steric requirements of the binding pocket of its biological target(s). For instance, in the development of benzimidazole-based inhibitors, substitutions at the 5-position of the benzimidazole (B57391) ring, which is analogous to the para-position of the aniline ring in this compound, were well-tolerated and allowed for the introduction of groups to improve solubility and potency. nih.gov

A retrospective analysis of drug development trends indicates that lead optimization often involves an increase in molecular complexity to enhance target specificity and potency. acgpubs.org Therefore, a strategic expansion from the core scaffold of this compound is a logical next step.

Table 1: Proposed Strategies for Structural Optimization

| Modification Strategy | Rationale | Potential Outcome |

| Varying Fluorine Substitution | To determine the optimal fluorine placement for target interaction and pharmacokinetic properties. acs.orgnih.gov | Enhanced potency, selectivity, and metabolic stability. |

| Amide Bond Isosteres | To improve metabolic stability and explore different hydrogen bonding patterns. acs.org | Increased in vivo half-life and oral bioavailability. |

| Aromatic Ring Substitution | To probe for additional binding interactions and modulate electronic properties. nih.gov | Improved binding affinity and target specificity. |

Exploration of Novel Therapeutic Indications and Biological Activities (based on mechanistic insights)

While the specific biological targets of this compound are not yet fully elucidated, the broader class of fluorinated benzamides has demonstrated a wide range of pharmacological activities. This provides a fertile ground for exploring novel therapeutic applications for this compound.

Based on the activities of structurally related molecules, several promising avenues for investigation exist:

Anticancer Activity: Polyfluorinated benzamides have been shown to possess antiangiogenic properties, a crucial mechanism in cancer therapy. nih.gov Furthermore, some N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3, which are implicated in triple-negative breast cancer. mdpi.com Given these precedents, this compound should be screened against a panel of cancer cell lines and for its ability to inhibit key oncogenic pathways. The presence of the 2-fluorobenzamide (B1203369) moiety is a key structural feature in some of these active compounds. mdpi.com

Neurodegenerative Diseases: Certain fluorinated benzamide derivatives have been investigated as potential treatments for neuroinflammation. The structural similarity to compounds with known effects on neurological targets suggests that this compound could be evaluated in models of Alzheimer's disease, Parkinson's disease, or other neuroinflammatory conditions. nih.gov

Infectious Diseases: Fluorinated heterocyclic compounds, including those with benzimidazole scaffolds that share some structural similarities with the N-phenylbenzamide core, have shown potent antimicrobial and antifungal activities. acgpubs.org The fluorine atoms can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved efficacy against microbial pathogens. acgpubs.org Therefore, evaluating this compound against a range of bacterial and fungal strains is a worthwhile endeavor.

Mechanistic studies, including target identification and pathway analysis, will be crucial to guide the exploration of these therapeutic indications. Techniques such as thermal shift assays, affinity chromatography, and computational docking can be employed to identify the molecular targets of this compound.

Integration of this compound in Combination Research Therapies (preclinical context)

The future of many therapeutic interventions, particularly in oncology, lies in combination therapies that target multiple pathways to enhance efficacy and overcome resistance. Once the primary mechanism of action of this compound is identified, its potential for use in combination with existing drugs can be explored in a preclinical setting.

For instance, if the compound is found to be a c-Met kinase inhibitor, as has been suggested for other N-aryl-cyclopropanecarboxamide derivatives with a 2-fluorophenoxy moiety nih.gov, it could be combined with other targeted therapies or traditional chemotherapeutic agents. The rationale for such combinations would be to create a synergistic effect by inhibiting parallel signaling pathways or by targeting both proliferating and quiescent cancer cells.

Preclinical studies would involve in vitro and in vivo models to:

Assess the synergistic, additive, or antagonistic effects of the combination.

Elucidate the molecular basis of any observed synergy.

Evaluate the potential for the combination to overcome drug resistance.

The development of DprE1 inhibitors for tuberculosis has also highlighted the importance of combination therapy to prevent the emergence of resistance. researchgate.net If this compound demonstrates antimicrobial activity, its use in combination with other anti-infective agents should be investigated.

Challenges and Perspectives in Translating this compound Research into Preclinical Development Tools

The translation of a promising compound from the research laboratory to a preclinical development tool is fraught with challenges. For this compound, these challenges are likely to be multifaceted, encompassing synthetic chemistry, pharmacology, and toxicology.

Synthetic Challenges: While the synthesis of this compound has been reported mdpi.com, scaling up the synthesis for preclinical and potential clinical studies may present difficulties. The development of efficient and cost-effective synthetic routes is crucial. The introduction of fluorine often requires specialized reagents and conditions, which can add to the complexity and cost of manufacturing. nih.govresearchgate.net

Pharmacokinetic and Toxicological Hurdles: Fluorine substitution can significantly alter the metabolic profile of a compound. researchgate.net While often leading to increased metabolic stability, it can sometimes result in the formation of toxic metabolites. Therefore, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential. Potential liabilities such as off-target effects and cytotoxicity must be carefully evaluated.

Target Validation and Biomarker Development: A clear understanding of the molecular target and mechanism of action is critical for successful preclinical development. Identifying a pharmacodynamic biomarker that can be used to monitor the biological effect of the compound in vivo will be a key step in its translation.

Despite these challenges, the unique properties conferred by the fluorine atoms in this compound offer a compelling perspective for its development as a novel therapeutic agent or a valuable research tool. The continued exploration of its chemical space and biological activities holds significant promise for uncovering new therapeutic opportunities.

Q & A

Q. What are the standard synthetic routes for preparing N-(3,4-difluorophenyl)-2-fluorobenzamide, and how is yield optimized?

The compound is synthesized via condensation of 2-fluorobenzoyl chloride with 3,4-difluoroaniline under inert conditions. Yield optimization (up to 88%) is achieved by controlling stoichiometry, using catalysts like triethylamine, and maintaining reaction temperatures between 0–25°C. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H, C, and F NMR confirm substituent positions and fluorine environments (e.g., F shifts at -120 to -140 ppm for aromatic fluorines).

- HRMS : Validates molecular mass (e.g., [M+H] at m/z 280.0432).

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

Q. Why is fluorination strategically important in this compound’s design?

Fluorine enhances metabolic stability, bioavailability, and binding affinity via:

- Electron-withdrawing effects : Polarizes the amide group, strengthening hydrogen-bonding interactions.

- Hydrophobic interactions : Fluorine’s low polarizability improves membrane permeability.

- Conformational rigidity : Restricts rotation of the difluorophenyl ring, optimizing target binding .

Advanced Research Questions

Q. How do crystallographic studies resolve structural discrepancies in fluorinated benzamide derivatives?

Single-crystal X-ray diffraction reveals that substituent positions (e.g., 3,4- vs. 2,4-difluorophenyl isomers) significantly alter molecular planarity and packing. For example:

- Interplanar angles : 0.5° between aromatic rings in the 3,4-isomer vs. 5.2° in the 2,4-isomer.

- Hydrogen-bonding networks : 1D amide···amide chains stabilize the 3,4-isomer, while C-H···F interactions dominate in the 2,4-isomer. SHELXL software refines these structures, resolving positional ambiguities .

Q. What methodologies elucidate the biological activity of this compound?

- In vitro assays : Cytotoxicity (e.g., IC values in cancer cell lines) and enzyme inhibition studies (e.g., kinase targets).

- Molecular docking : Predicts interactions with biological targets (e.g., hydrophobic pockets accommodating fluorinated rings).

- QSAR modeling : Links fluorine substitution patterns to activity trends (e.g., meta-fluorines enhance potency over ortho-substitution) .

Q. How can researchers reconcile conflicting data on fluorobenzamide reactivity under varying pH conditions?

- Controlled hydrolysis studies : Monitor degradation at pH 2–12 via HPLC, identifying stable amide bonds under acidic conditions but cleavage at pH >10.

- DFT calculations : Predict protonation states (e.g., amide nitrogen pKa ~1.5) and transition-state energies for hydrolysis.

- Isotopic labeling : Traces O incorporation in hydrolysis products to confirm mechanisms .

Methodological Notes

- Crystallography : Use SHELXL for refinement, leveraging its robust handling of fluorine anomalous scattering .

- Spectroscopy : Assign fluorine environments using F-H HOESY for spatial proximity analysis .

- Data interpretation : Cross-validate computational models (e.g., docking) with experimental IC values to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.